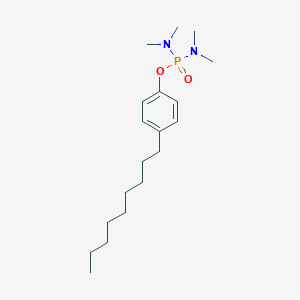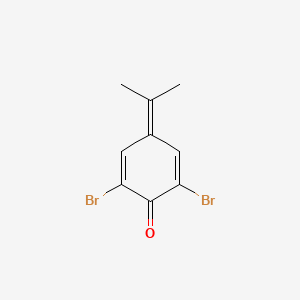![molecular formula C8H15N3O2 B14645952 1-{2-[(2-Aminoethyl)amino]ethyl}pyrrolidine-2,5-dione CAS No. 55644-48-9](/img/structure/B14645952.png)
1-{2-[(2-Aminoethyl)amino]ethyl}pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[(2-Aminoethyl)amino]ethyl}pyrrolidine-2,5-dione is a heterocyclic compound that features a pyrrolidine ring with an aminoethyl substituent. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-{2-[(2-Aminoethyl)amino]ethyl}pyrrolidine-2,5-dione can be synthesized through several methods. One common approach involves the reaction of tert-butyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethylcarbamate with an aminoethylamine derivative . The reaction typically requires specific conditions, such as controlled temperature and pH, to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{2-[(2-Aminoethyl)amino]ethyl}pyrrolidine-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Various nucleophiles; reactions often require catalysts or specific solvents to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-{2-[(2-Aminoethyl)amino]ethyl}pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in the development of biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-{2-[(2-Aminoethyl)amino]ethyl}pyrrolidine-2,5-dione involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Ethanol, 2-[(2-aminoethyl)amino]-: Shares a similar aminoethyl group but differs in its overall structure and properties.
1-(2-Aminoethyl)pyrrolidine: Another related compound with a pyrrolidine ring, but with different substituents and reactivity.
Uniqueness: 1-{2-[(2-Aminoethyl)amino]ethyl}pyrrolidine-2,5-dione stands out due to its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound for various research and industrial purposes.
Eigenschaften
CAS-Nummer |
55644-48-9 |
|---|---|
Molekularformel |
C8H15N3O2 |
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
1-[2-(2-aminoethylamino)ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C8H15N3O2/c9-3-4-10-5-6-11-7(12)1-2-8(11)13/h10H,1-6,9H2 |
InChI-Schlüssel |
FBLDTJZHEIKMFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)CCNCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


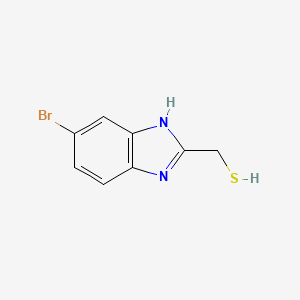

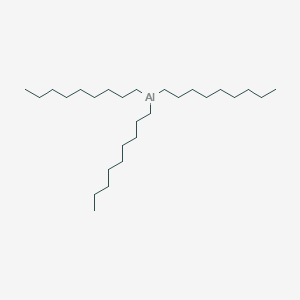
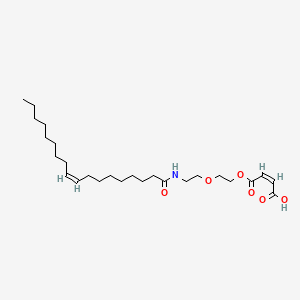
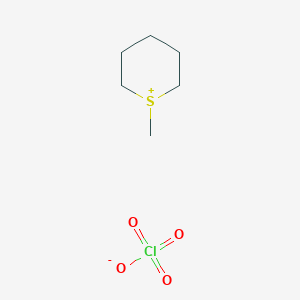
![4-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one](/img/structure/B14645909.png)
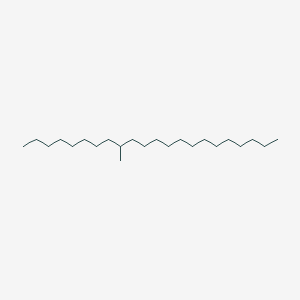

![N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide](/img/structure/B14645933.png)

![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(diphenylmethylene)octahydro-](/img/structure/B14645938.png)
![4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14645939.png)
